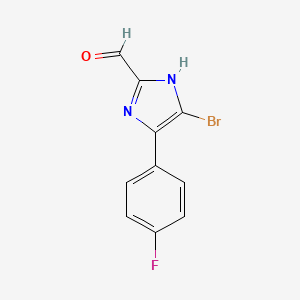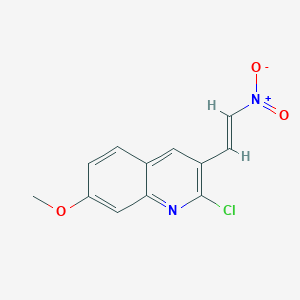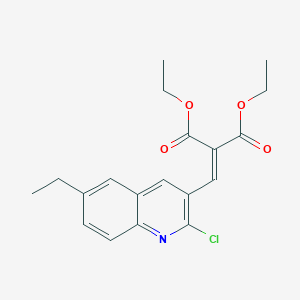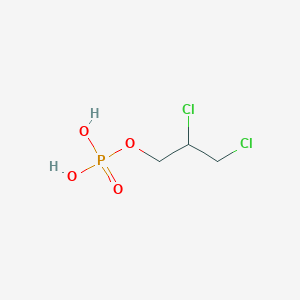
2,3-Dichloropropyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloropropyl dihydrogen phosphate: is an organophosphorus compound with the molecular formula C3H7Cl2O4P . It is a derivative of phosphoric acid where two hydrogen atoms are replaced by a 2,3-dichloropropyl group. This compound is known for its applications in various fields, including agriculture, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropropyl dihydrogen phosphate typically involves the reaction of 2,3-dichloropropanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,3-Dichloropropanol+Phosphoric Acid→2,3-Dichloropropyl dihydrogen phosphate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The reaction is typically conducted in a reactor where the reactants are continuously fed, and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloropropyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and 2,3-dichloropropanol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution Reactions: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2,3-dichloropropanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2,3-Dichloropropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and its interactions with biological molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloropropyl dihydrogen phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Tris(2,3-dichloropropyl) phosphate: A related compound used as a flame retardant.
2,3-Dichloropropanol: A precursor in the synthesis of 2,3-Dichloropropyl dihydrogen phosphate.
Phosphoric Acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to act as a phosphorylating agent makes it valuable in various chemical and biological applications. Additionally, its dichloropropyl group provides unique reactivity compared to other phosphoric acid derivatives.
Propriétés
Formule moléculaire |
C3H7Cl2O4P |
|---|---|
Poids moléculaire |
208.96 g/mol |
Nom IUPAC |
2,3-dichloropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Cl2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8) |
Clé InChI |
QVOOVJHSIPCFPD-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)Cl)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


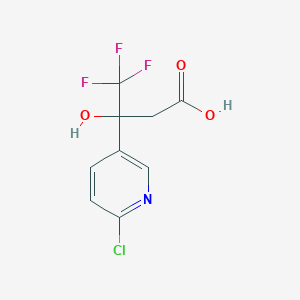



![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
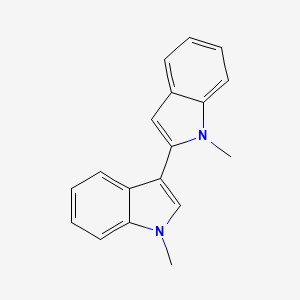

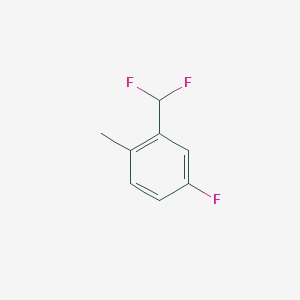
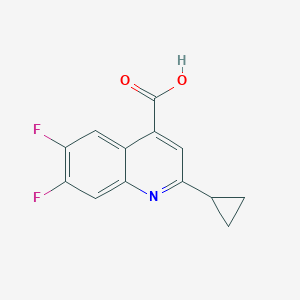
![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)

